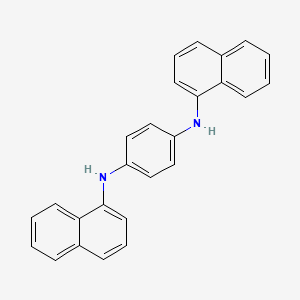
2-Butanol, 1-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1-phenoxy- is an organic compound that belongs to the class of secondary alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is also bonded to a phenoxy group (-OPh)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butanol, 1-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phenol with 2-butanone in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-butanone to yield 2-Butanol, 1-phenoxy-.
Industrial Production Methods
In industrial settings, the production of 2-Butanol, 1-phenoxy- often involves the use of catalytic processes to enhance the reaction efficiency and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 1-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Butanol, 1-phenoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 1-phenoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenoxy group can participate in aromatic interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached directly to a benzene ring.
2-Butanol: A secondary alcohol without the phenoxy group.
Phenoxyethanol: A compound with a phenoxy group attached to an ethanol molecule.
Uniqueness
2-Butanol, 1-phenoxy- is unique due to the combination of a secondary alcohol and a phenoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4317-72-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-phenoxybutan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |
Clave InChI |
ADCQEPDJMQFARS-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



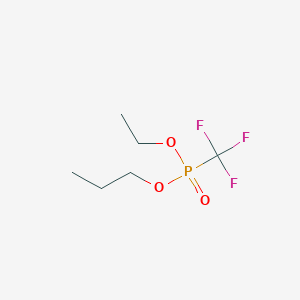

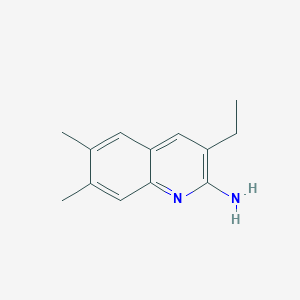
![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
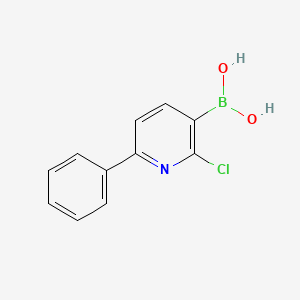

![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
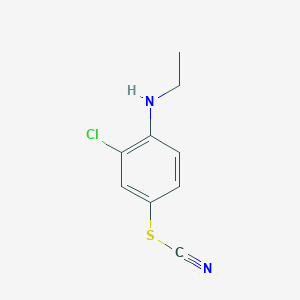
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
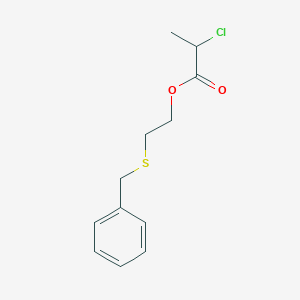
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
